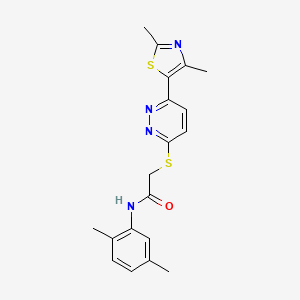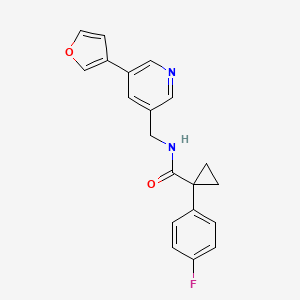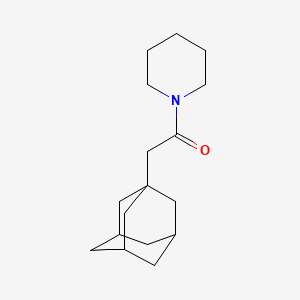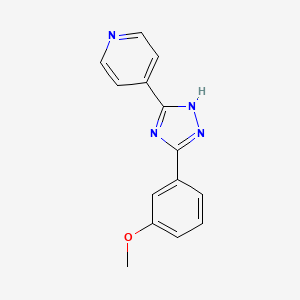
N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic molecule that is likely to exhibit interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds, such as those described in the second paper, involves starting materials like 2-chloronicotinonitrile and involves multiple steps including the formation of acetamide groups and the introduction of various substituents . Although the exact synthesis route for N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is not provided, it is likely to involve similar complex organic synthesis techniques, including the use of NMR, IR, and MS for structural confirmation.
Molecular Structure Analysis
The first paper discusses a molecule that includes an N-(4,6-dimethylpyrid-2-yl)acetamide group and a 3-methylnitrobenzene group, which are planar and linked by an intramolecular hydrogen bond . This suggests that in our compound of interest, the presence of a dimethylphenyl group and a dimethylthiazolylpyridazinyl group could also lead to a planar structure, possibly stabilized by similar intramolecular interactions.
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions specific to N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, they do offer insights into the reactivity of similar compounds. For instance, the presence of acetamide groups typically suggests potential for various nucleophilic substitution reactions or participation in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural features of similar compounds, it can be inferred that the compound would exhibit properties influenced by its planarity and potential for intramolecular hydrogen bonding, which could affect its solubility, melting point, and crystalline structure . The presence of thiazole and pyridazinyl groups could also impart specific electronic characteristics, potentially making the compound suitable for biological activity, as suggested by the antifungal and insecticidal activities of related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing derivatives similar to the specified compound and characterizing their structures through various techniques. Studies involve synthesizing drug precursors and acetamide derivative compounds, utilizing methods like reacting specific thione derivatives with acetamide compounds. The synthesized compounds are confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis. These studies provide insights into the chemical properties and potential reactivity of such compounds, laying the groundwork for further applications in drug development and biological research (Duran & Canbaz, 2013).
Anticancer Activities
Another significant area of research is investigating the anticancer activities of these compounds. By synthesizing and testing against various human tumor cell lines, researchers aim to identify potential therapeutic agents. Certain derivatives have shown reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting the therapeutic potential of these compounds in oncology (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of synthesized compounds are also a critical area of research. By evaluating these compounds against a range of bacterial and fungal strains, researchers can discover new treatments for infections. Some compounds exhibit promising antibacterial and antifungal activities, indicating their potential as lead compounds in developing new antimicrobial agents (Fadda et al., 2017).
Antioxidant Properties
Research into the antioxidant properties of these compounds reveals their potential in combating oxidative stress, a factor in numerous diseases. By synthesizing novel compounds and assessing their ability to scavenge free radicals, researchers can identify candidates for further development into antioxidant therapies (Ahmad et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-11-5-6-12(2)16(9-11)21-17(24)10-25-18-8-7-15(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHNZHOSNSLNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)


![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)